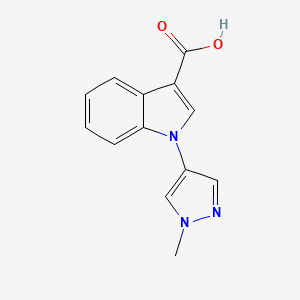
1-(1-甲基-1H-吡唑-4-基)-1H-吲哚-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid is a heterocyclic compound that combines the structural features of both pyrazole and indole moieties. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
科学研究应用
1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
准备方法
The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid typically involves multi-step procedures that start with the preparation of the pyrazole and indole intermediates. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Coupling of Pyrazole and Indole: The final step involves coupling the pyrazole and indole intermediates through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity.
作用机制
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound.
相似化合物的比较
1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-4-boronic acid: This compound is used in Suzuki-Miyaura cross-coupling reactions and has applications in the synthesis of pharmaceuticals and agrochemicals.
1-Methyl-1H-pyrazole-4-boronic acid hydrochloride: Similar to the boronic acid derivative, this compound is used in various organic synthesis reactions and has potential therapeutic applications.
Hydrazine-coupled pyrazoles: These compounds exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities, and are used in the development of new therapeutic agents.
The uniqueness of 1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid lies in its combined pyrazole and indole structure, which provides a versatile platform for the development of novel compounds with enhanced biological activities.
生物活性
1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid is a heterocyclic compound that integrates the structural features of both pyrazole and indole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
- Molecular Formula : C13H11N3O2
- CAS Number : 1542200-41-8
- Molecular Weight : 241.25 g/mol
Synthesis
The synthesis of this compound typically involves multi-step procedures starting from pyrazole and indole intermediates. Key steps include:
- Formation of the Pyrazole Ring : Achieved through cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
- Indole Synthesis : Often performed via Fischer indole synthesis using phenylhydrazine.
- Coupling Reaction : The final step involves coupling the pyrazole and indole intermediates through carboxylation reactions.
Anticancer Activity
Research indicates that 1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid exhibits anticancer properties. In vitro studies have shown that derivatives of this compound can reduce the viability of various cancer cell lines, including A549 human lung adenocarcinoma cells.
Case Study: Anticancer Efficacy
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| 1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid | A549 | 66% | |
| Cisplatin (control) | A549 | 50% |
This table demonstrates that while the compound shows some efficacy, it is less potent than established chemotherapeutics like cisplatin.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Notably, it has shown activity against Gram-positive bacteria but limited efficacy against Gram-negative strains.
Antimicrobial Activity Results
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Active |
| Escherichia coli | >64 | No activity |
These findings suggest that while the compound may have potential in treating infections caused by certain bacteria, its effectiveness is variable depending on the pathogen type.
The biological effects of 1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid are attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity and influencing various biochemical pathways.
属性
IUPAC Name |
1-(1-methylpyrazol-4-yl)indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-15-7-9(6-14-15)16-8-11(13(17)18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVGUPZNRSIJPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2C=C(C3=CC=CC=C32)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














